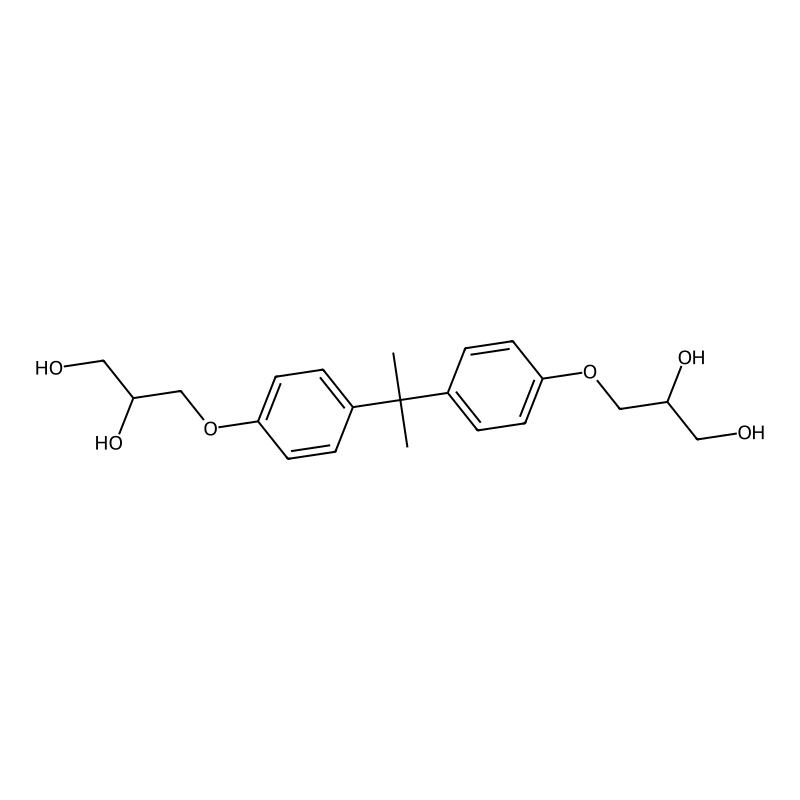

Bisphenol A bis(2,3-dihydroxypropyl) ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Standard:

Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE) is primarily used as a reference standard in scientific research for the quantification of Bisphenol A (BPA) in various matrices. Due to its structural similarity to BPA, BADGE serves as a reliable internal standard for various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) [, ].

This application is crucial for monitoring BPA levels in food and beverage samples, environmental samples, and biological samples. By comparing the signal intensity of the analyte (BPA) to the internal standard (BADGE), researchers can accurately determine the concentration of BPA present.

Potential Biomarker:

Recent research suggests that BADGE itself might have potential as a biomarker for BPA exposure. Studies have shown that BADGE can be metabolized in the human body to BPA, suggesting a potential link between BADGE exposure and BPA-related health effects [].

However, further research is needed to fully understand the extent of BADGE conversion to BPA and its significance as a biomarker for BPA exposure.

Environmental Monitoring:

BADGE has been detected in various environmental samples, including wastewater and sludge from industrial processes. Research is ongoing to investigate the environmental fate and pathways of BADGE, including its degradation and persistence in different environmental compartments [].

Understanding the environmental behavior of BADGE is crucial for assessing its potential ecological impact and developing strategies for environmental risk management.

Toxicological Studies:

Limited research suggests that BADGE might possess estrogenic and anti-androgenic activities, similar to BPA. However, the potency and significance of these effects compared to BPA are still under investigation [].

Bisphenol A bis(2,3-dihydroxypropyl) ether is a chemical compound with the molecular formula C21H28O6 and a CAS number of 5581-32-8. This compound is structurally characterized by two 2,3-dihydroxypropyl ether groups attached to a bisphenol A backbone. It is commonly used in various industrial applications, particularly in the production of epoxy resins and coatings, owing to its favorable chemical properties and stability.

BADGE itself might have minimal biological activity. However, concerns lie in its structural similarity to BPA. BPA can mimic estrogen, a natural hormone, potentially disrupting hormonal signaling in organisms []. Some research suggests BADGE might exhibit weak estrogenic activity as well []. More research is needed to fully understand the mechanism of BADGE's potential hormonal effects.

The chemical reactivity of Bisphenol A bis(2,3-dihydroxypropyl) ether primarily involves nucleophilic substitution reactions due to the presence of hydroxyl groups. These reactions can lead to the formation of cross-linked networks when used in resin formulations. Additionally, it can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts, which include Bisphenol A and 2,3-dihydroxypropyl groups.

Research indicates that Bisphenol A bis(2,3-dihydroxypropyl) ether exhibits biological activity that may raise concerns regarding its safety in consumer products. Studies have shown that it can induce estrogenic effects, similar to other bisphenol compounds, potentially disrupting endocrine functions in living organisms . Furthermore, its role as a toxic monomer has been highlighted in food packaging materials, where it may leach into food products .

The synthesis of Bisphenol A bis(2,3-dihydroxypropyl) ether typically involves the reaction of Bisphenol A with epichlorohydrin or similar compounds under alkaline conditions. The process generally follows these steps:

- Preparation: Start with Bisphenol A and an appropriate solvent.

- Reaction: Add epichlorohydrin to the mixture while maintaining a controlled temperature.

- Neutralization: Neutralize the reaction mixture after completion.

- Purification: Purify the product through crystallization or distillation techniques.

This method allows for the efficient production of high-purity Bisphenol A bis(2,3-dihydroxypropyl) ether.

Bisphenol A bis(2,3-dihydroxypropyl) ether is utilized in various applications:

- Epoxy Resins: It serves as a key component in formulating epoxy resins used for coatings and adhesives.

- Food Packaging: Commonly found in coatings for food containers due to its protective properties against moisture and oxygen.

- Standard Reference Material: Used as a standard for determining toxic monomers released from polymer coatings .

Interaction studies involving Bisphenol A bis(2,3-dihydroxypropyl) ether have focused on its potential endocrine-disrupting effects and its interactions with biological systems. Research indicates that it may bind to estrogen receptors, leading to estrogenic activity that could affect reproductive health and development in animals . Furthermore, studies assessing its leaching potential from food packaging materials have raised concerns about its safety for human consumption.

Several compounds share structural similarities with Bisphenol A bis(2,3-dihydroxypropyl) ether. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Bisphenol A | C15H16O2 | Known for endocrine disruption; widely studied |

| Bisphenol S | C12H10O4 | Less estrogenic than Bisphenol A; used in similar applications |

| Bisphenol F | C13H12O3 | Lower toxicity; used in epoxy resins |

| Bisphenol A bis(2-hydroxypropyl) ether | C21H28O5 | Similar structure; different biological activity |

Uniqueness of Bisphenol A bis(2,3-dihydroxypropyl) ether

What sets Bisphenol A bis(2,3-dihydroxypropyl) ether apart from these compounds is its specific combination of two 2,3-dihydroxypropyl groups which enhances its solubility and reactivity in resin formulations. This unique structure contributes to its effectiveness as an epoxy resin component while also raising concerns regarding its biological impacts.